molecular formula C12H15NO6 B263129 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID

2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID

Cat. No.: B263129
M. Wt: 269.25 g/mol
InChI Key: WIGPKROUXMWBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID is an organic compound with the molecular formula C12H15NO6 It is a derivative of hippuric acid, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID typically involves the esterification of 2,3,4-trimethoxybenzoic acid with glycine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of dimethyl carbonate and gallic acid under the catalysis of ionic liquids. This method is advantageous due to its low cost, mild reaction conditions, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trimethoxybenzoic acid derivatives.

    Reduction: Formation of trimethoxybenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in

Properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

2-[(2,3,4-trimethoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C12H15NO6/c1-17-8-5-4-7(10(18-2)11(8)19-3)12(16)13-6-9(14)15/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

WIGPKROUXMWBRT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC

Origin of Product

United States

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